1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C14H10BrN. It features a bromonaphthalene moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group.
Vorbereitungsmethoden
The synthesis of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.
Cyclopropanation: The 6-bromonaphthalene undergoes a cyclopropanation reaction to form 1-(6-bromonaphthalen-1-yl)cyclopropane.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic systems, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile include:
1-(6-Bromonaphthalen-1-yl)cyclopropan-1-amine: This compound has an amine group instead of a carbonitrile group.
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid: This compound features a carboxylic acid group in place of the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H10BrN |
---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
1-(6-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-11-4-5-12-10(8-11)2-1-3-13(12)14(9-16)6-7-14/h1-5,8H,6-7H2 |
InChI-Schlüssel |
CYFUIAIMFYUOJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC=CC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.